Dimethyl 2-(tert-butyl)malonate

Overview

Description

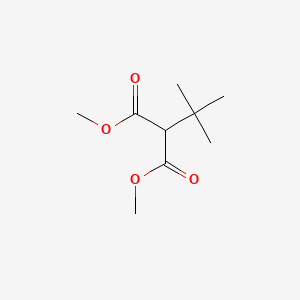

Dimethyl 2-(tert-butyl)malonate, also known as Di-tert-butyl malonate, is a diester derivative of malonic acid . It has a molecular weight of 216.27 and a linear formula of (CH3)3COCOCH2COOC(CH3)3 . It is commonly used in organic synthesis .

Synthesis Analysis

Di-tert-butyl malonate can be synthesized via direct esterification of methanol with malonic acid under azeotropic conditions . It can also be produced via the alkylation of enolate ions . The α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst under phase-transfer catalytic conditions successfully produced corresponding α-methyl-α-alkylmalonates .Molecular Structure Analysis

The molecular structure of Di-tert-butyl malonate consists of 11 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The InChI key is CLPHAYNBNTVRDI-UHFFFAOYSA-N .Chemical Reactions Analysis

Di-tert-butyl malonate is involved in various chemical reactions. For instance, it was used in the total synthesis of (+/−)-actinophyllic acid . It was also employed as a precursor for metal-organic chemical vapor deposition of HfO2 and ZrO2 thin films . Additionally, it can undergo transesterification .Physical and Chemical Properties Analysis

Di-tert-butyl malonate is a liquid at room temperature . It has a refractive index of 1.418 (lit.) , a boiling point of 110-111 °C/22 mmHg (lit.) , and a density of 0.966 g/mL at 25 °C (lit.) .Scientific Research Applications

Natural Sources and Bioactivities

Compounds with tert-butyl groups, such as 2,4-Di-tert-butylphenol, are significant in nature and research due to their bioactivities. They are found across a diverse range of organisms, including bacteria, fungi, and plants, and are often major components of essential oils. These compounds exhibit potent toxicity against various organisms, which is of interest in understanding natural defense mechanisms and potential applications in bioactive compound development (Zhao et al., 2020).

Environmental and Human Exposure to Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which may include tert-butyl groups, are widely used in industrial applications. Recent studies have focused on the environmental presence, human exposure, and potential toxicity of these compounds, highlighting the importance of understanding their environmental behaviors and impacts. This research is crucial for assessing risks and developing safer alternatives (Liu & Mabury, 2020).

Alternative Fuels and Energy Sources

Research into alternative fuels, such as dimethyl ether (DME), underscores the importance of compounds with methyl and ether groups in addressing energy security and environmental conservation. Studies on DME's application in compression ignition engines show promise for its use as a cleaner alternative to conventional diesel, highlighting the role of chemical research in sustainable energy solutions (Park & Lee, 2014).

Microfluidic Devices and Biological Studies

Compounds like Poly(dimethylsiloxane) (PDMS) are pivotal in fabricating microfluidic devices for biological research. These devices enable miniaturization of various biological assays and studies, demonstrating the intersection of chemistry and biology in advancing research methodologies and tools (Sia & Whitesides, 2003).

Mechanism of Action

Target of Action

Dimethyl 2-(tert-butyl)malonate primarily targets the enolate ions in organic compounds . The enolate ions are nucleophilic and can react with various electrophiles, making them a key target for this compound .

Mode of Action

This compound interacts with its targets through a process known as alkylation . During this reaction, an α-hydrogen in the target molecule is replaced with an alkyl group, forming a new carbon-carbon bond . This interaction results in significant changes in the structure of the target molecule .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the malonic ester synthesis . This pathway involves the formation of carboxylic acids via the alkylation of enolate ions . The downstream effects of this pathway include the preparation of various fine chemicals, including pharmaceuticals, pesticides, dyes, and fragrances .

Pharmacokinetics

It’s known that the compound has a density of 0966 g/mL at 25 °C , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds in target molecules . This can lead to significant structural changes in these molecules, enabling the synthesis of a wide variety of fine chemicals .

Safety and Hazards

Di-tert-butyl malonate is classified as a combustible liquid . It should be kept away from heat, sparks, and flames . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, or if ingested or inhaled, medical attention should be sought .

Relevant Papers Several papers have been published on the topic of Di-tert-butyl malonate. For instance, a paper titled “Recent advances in the transesterification of β-keto esters” discusses the use of Di-tert-butyl malonate in the transesterification process . Another paper titled “Three-Component Reaction of Dimethyl Malonate with αβ-Acetylenic …” discusses the reaction of Dimethyl Malonate with αβ-Acetylenic .

Biochemical Analysis

Biochemical Properties

Dimethyl 2-(tert-butyl)malonate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of carbon-carbon bonds through alkylation and acylation reactions. One of the key enzymes it interacts with is succinate dehydrogenase, where it acts as an inhibitor. This interaction is crucial in regulating the tricarboxylic acid cycle and controlling the production of reactive oxygen species . Additionally, this compound is involved in the synthesis of malonic ester derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the activity of succinate dehydrogenase, leading to a decrease in mitochondrial reactive oxygen species production . This inhibition can protect cells from ischemia-reperfusion injury by reducing oxidative stress. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in metabolic pathways . These cellular effects highlight the compound’s potential therapeutic applications in conditions related to oxidative stress and metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through the inhibition of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . By binding to the active site of the enzyme, this compound prevents the oxidation of succinate to fumarate, thereby reducing the production of reactive oxygen species. This inhibition also leads to a decrease in the overall metabolic flux through the tricarboxylic acid cycle . Additionally, this compound can undergo hydrolysis to release malonic acid, which further contributes to its inhibitory effects on metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions . This hydrolysis results in the formation of malonic acid and tert-butanol, which can influence the compound’s activity and interactions with biomolecules. Long-term studies have shown that this compound can maintain its inhibitory effects on succinate dehydrogenase over extended periods, although its potency may decrease due to gradual degradation . These temporal effects are important considerations for its use in biochemical and pharmacological research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits succinate dehydrogenase and reduces oxidative stress without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including mitochondrial dysfunction and cell death . These adverse effects are likely due to excessive inhibition of metabolic pathways and the accumulation of reactive oxygen species. Therefore, careful dosage optimization is essential to achieve the desired therapeutic effects while minimizing toxicity in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase . By inhibiting this enzyme, the compound disrupts the tricarboxylic acid cycle and reduces the production of reactive oxygen species. Additionally, this compound can be metabolized to malonic acid, which further inhibits metabolic pathways by acting as a competitive inhibitor of succinate . This dual mechanism of action highlights the compound’s potential as a therapeutic agent for conditions related to oxidative stress and metabolic dysregulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Once inside the cells, this compound can localize to various subcellular compartments, including mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . The distribution and localization of the compound are critical factors that influence its efficacy and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting mitochondria . This localization is facilitated by its interaction with mitochondrial transporters and binding proteins, which direct the compound to the mitochondrial matrix. Within the mitochondria, this compound inhibits succinate dehydrogenase, leading to a reduction in reactive oxygen species production and modulation of metabolic pathways . The subcellular localization of the compound is essential for its biochemical activity and therapeutic effects.

Properties

IUPAC Name |

dimethyl 2-tert-butylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2,3)6(7(10)12-4)8(11)13-5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBANUQSDPDUGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544170 | |

| Record name | Dimethyl tert-butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39520-25-7 | |

| Record name | 1,3-Dimethyl 2-(1,1-dimethylethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39520-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl tert-butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 2-(TERT-BUTYL)MALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.